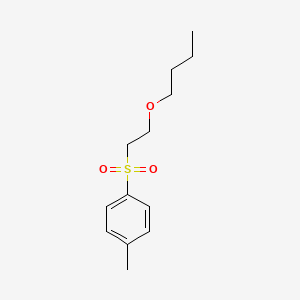

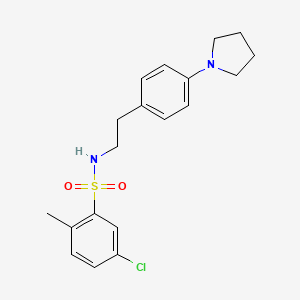

![molecular formula C21H13BrFN5O2 B3010279 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358375-57-1](/img/structure/B3010279.png)

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

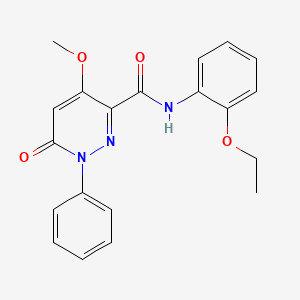

The compound "5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a heterocyclic molecule that contains several interesting structural features, including a pyrazolo[1,5-a]pyrazine core, a 1,2,4-oxadiazole moiety, and halogenated phenyl rings. This compound is likely to exhibit a range of biological activities due to the presence of these pharmacophores.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions that include the formation of intermediate structures such as pyrazole and oxadiazole derivatives. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was achieved from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Similarly, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involved the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines to form amides, followed by high-temperature cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data. For example, the optimized molecular structure and vibrational assignments of a related compound were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters were consistent with XRD data, and molecular docking studies suggested potential inhibitory activity against certain enzymes .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone and kojic acid led to the formation of a compound with potential biomedical applications . This indicates that the compound of interest may also participate in multicomponent reactions and could be modified to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods. The absorption and emission spectra of oxadiazole derivatives were found to vary with substituents, and the solvent polarity affected these properties . The first hyperpolarizability of a related compound was calculated, indicating its potential role in nonlinear optics . Additionally, antibacterial activity was observed in oxadiazole derivatives, with the activity level depending on the substituents present .

Applications De Recherche Scientifique

Insecticidal Activity

- Synthesis and Insecticidal Activity : A study by Qi et al. (2014) involved synthesizing analogs containing 1,3,4-oxadiazole rings, demonstrating significant insecticidal activities against the diamondback moth. This suggests potential applications of similar compounds in pest control and agricultural protection (Qi et al., 2014).

Antimicrobial Properties

Antibacterial Activity : Rai et al. (2009) synthesized a series of compounds including 1,3,4-oxadiazoles, revealing significant antibacterial activities against various bacterial strains like Bacillus subtilis and Staphylococcus aureus. This research highlights the compound's potential in developing new antibacterial agents (Rai et al., 2009).

Antitubercular Properties : Ahsan et al. (2012) discovered that certain analogs, including a 4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, exhibited promising activity against Mycobacterium tuberculosis. This finding is significant for developing new treatments for tuberculosis (Ahsan et al., 2012).

Antiviral Activity

- Anti-Avian Influenza Virus Activity : Flefel et al. (2012) investigated the antiviral activity of compounds including 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone derivatives against the H5N1 avian influenza virus. The study indicates potential applications in treating or preventing avian influenza infections (Flefel et al., 2012).

Anticancer Potential

Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) synthesized compounds including bis-1,3,4-oxadiazoles, which showed in-vitro cytotoxicity against various human cancer cell lines. This finding is crucial for developing new anticancer therapies (Purohit et al., 2011).

Tumour Inhibition and Antioxidant Actions : Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumour inhibition, and antioxidant actions. This research highlights the therapeutic potential of these compounds in oncology (Faheem, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrFN5O2/c22-15-5-1-14(2-6-15)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-3-7-16(23)8-4-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWNNVTUAAYGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

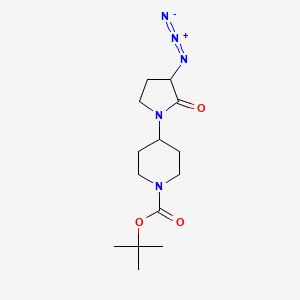

![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

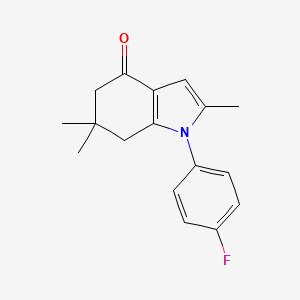

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)